molecular formula C6H10O3 B085268 2-Methyl-3-oxopentanoic acid CAS No. 14925-93-0

2-Methyl-3-oxopentanoic acid

Cat. No. B085268
CAS RN: 14925-93-0
M. Wt: 130.14 g/mol
InChI Key: QTLYPQZWYOHATR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 5-Amino-4-oxopentanoic acid hydrochloride, from levulinic acid demonstrates a method that involves esterification, bromination, and subsequent reactions, showcasing the chemical versatility and potential pathways for synthesizing derivatives of 2-Methyl-3-oxopentanoic acid (Lin Yuan, 2006).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, for example, 4-methyl-2-oxopentanoic acid oxime, reveal insights into the molecular interactions and electron charge distributions that influence the structure and properties of these molecules. Such analyses contribute to understanding the molecular geometry and electronic structure of 2-Methyl-3-oxopentanoic acid (J. Maurin, A. Leś, M. Winnicka-Maurin, 1995).

Chemical Reactions and Properties

Research into the catabolism of compounds like 2-methyloctanoic acid provides insights into the metabolic pathways and chemical reactions that 2-Methyl-3-oxopentanoic acid might undergo in biological systems. These studies are essential for understanding its behavior and reactivity in various chemical and biological contexts (P. Dean, M. Whitehouse, 1966).

Scientific Research Applications

  • Enantiomer Determination in Human Plasma : A sensitive method for determining S- and R-3-methyl-2-oxopentanoate enantiomers in human plasma, suitable for isotope enrichment analysis, was developed. This method was applied to study healthy subjects and patients with diabetes mellitus and maple syrup urine disease (Schadewaldt, Wendel, & Hammen, 1996).

  • Metabolism in Pancreatic Islets : 4-Methyl-2-oxopentanoate, a related compound, was shown to stimulate islet-cell respiration, ketone-body formation, and biosynthetic activity in rat pancreatic islets (Hutton, Sener, & Malaisse, 1979).

  • Synthesis of Derivatives : 5-Amino-4-oxopentanoic acid hydrochloride was synthesized from levulinic acid, demonstrating the potential for creating derivatives for various applications (Lin Yuan, 2006).

  • Effects on Insulin Secretion : Various 2-oxocarboxylic acids, including 2-oxopentanoate, induced insulin release in pancreatic islets from obese-hyperglycaemic mice, indicating their role in insulin secretion and metabolism (Lenzen & Panten, 1980).

  • Role in Atmospheric Chemistry : 2,3-Dihydroxy-4-oxopentanoic acid, a related compound, was evaluated as a potential tracer for anthropogenic secondary organic aerosol from aromatic volatile organic compounds, linking this class of compounds to atmospheric studies (Al-Naiema & Stone, 2017).

  • Applications in Entomology : Oxocarboxylic acids, including 2-oxopentanoic acid, elicited significant landing responses in Anopheles gambiae mosquitoes, suggesting their potential use in vector control and understanding insect behavior (Healy et al., 2002).

  • Metabolism in Human Fibroblasts : The transamination and oxidative decarboxylation rates of branched-chain L-amino acid derived 2-oxo acids, including 3-methyl-2-oxo[14C]pentanoate, were studied in human skin fibroblasts, providing insights into cellular metabolism and disorders like maple syrup urine disease (Schadewaldt, Radeck, Hammen, & Wendel, 1988).

  • Extraction and Characterization Studies : A study investigated the extraction of 4-oxopentanoic acid and its characterization using mass spectrometry, indicating its importance in analytical chemistry (Kumar et al., 2015; Kanawati et al., 2008).

Safety And Hazards

When handling 2-Methyl-3-oxopentanoic acid, personal protective equipment/face protection should be worn. Adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should be avoided. Dust formation should also be avoided .

Relevant Papers One relevant paper discusses the stereochemical outcome of the reduction of a similar compound . Another paper mentions the use of 2-Methyl-3-oxopentanoic acid in chemical synthesis studies .

properties

IUPAC Name

2-methyl-3-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-5(7)4(2)6(8)9/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLYPQZWYOHATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864548
Record name 2-Methyl-3-oxopentanoic acid
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methyl-3-ketovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000408
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

30 mg/mL
Record name 2-Methyl-3-ketovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000408
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Methyl-3-oxopentanoic acid

CAS RN

14925-93-0
Record name 2-Methyl-3-oxopentanoic acid
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Record name 2-Methyl-3-oxovaleric acid
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Record name 2-Methyl-3-oxopentanoic acid
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Record name 14925-93-0
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Record name 2-Methyl-3-ketovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000408
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
AP Siskos, A Baerga-Ortiz, S Bali, V Stein… - Chemistry & biology, 2005 - cell.com
… the tylKR1 domains, derived from the first extension module of the erythromycin PKS and the tylosin PKS, respectively, both catalyzed reduction of (2R, S)-2-methyl-3oxopentanoic acid …
Number of citations: 143 www.cell.com
A Baerga-Ortiz, B Popovic, AP Siskos, HM O'Hare… - Chemistry & biology, 2006 - cell.com
… (B) Reduction of a racemic mixture of (2R, S)2-methyl-3-oxopentanoic acid N-acetylcysteamine ester 1 to four possible diastereoisomeric alcohols 2–5. Isomers 2 and 5 are the …
Number of citations: 124 www.cell.com
HM O'Hare, A Baerga-Ortiz, B Popovic, JB Spencer… - Chemistry & biology, 2006 - cell.com
… the Products of Reduction of a Surrogate Substrate by Recombinant PKS Ketoreductase Domains HPLC separation of the products of reduction of (2R, S)-2-methyl3-oxopentanoic acid …
Number of citations: 66 www.cell.com
LH Østergaard, L Kellenberger, J Cortés… - Biochemistry, 2002 - ACS Publications
… synthase was studied using (±)-2-methyl-3-oxopentanoic acid, as its N-acetylcysteamine (… the specific substrate analogue (±)-2-methyl-3-oxopentanoic acid NAC thioester at a saturating …
Number of citations: 54 pubs.acs.org
L Kellenberger, IS Galloway, G Sauter, G Böhm… - …, 2008 - Wiley Online Library
… (2S)-2-methyl-3-oxopentanoic acid thioester intermediate is … of the 2-methyl-3-oxopentanoic acid thioester intermediate. In … (2S)-2-methyl-3-oxopentanoic acid thioester intermediate, …
S Lüdeke, M Richter, M Müller - Advanced Synthesis & …, 2009 - Wiley Online Library
… been shown to deliver selectively anti-(2R,3R)-3hydroxy-2-methylpentanoic acid N-acetylcysteamine thioester upon reduction of the racemic dipropionate 2-methyl-3-oxopentanoic acid …
Number of citations: 49 onlinelibrary.wiley.com
M Marigo, N Kumaragurubaran… - … –A European Journal, 2004 - Wiley Online Library
… Ethyl ester of 2-Chloro-2-methyl-3-oxopentanoic acid (4 b) The enantiomeric excess was determined by GC with use of a Chirasil Dex-CB chiral stationary phase. H NMR (400 MHz, …
S Bali, KJ Weissman - ChemBioChem, 2006 - Wiley Online Library
… stereoselectivity and stereospecificity is reproduced in vitro when using recombinant DEBS KR 1 during reduction of the model diketide substrate (2R,S)-2-methyl-3-oxopentanoic acid N…
V Bhowruth, AK Brown, SJ Senior, JS Snaith… - Bioorganic & medicinal …, 2007 - Elsevier
… , 4RS)-4-bromo-2-methyl-3-oxopentanoic acid methyl ester (20 g, … (2RS, 4RS)-4-bromo-2-methyl-3-oxopentanoic acid methyl … This yielded 2-acetylsulfanyl-2-methyl-3-oxopentanoic acid …
Number of citations: 20 www.sciencedirect.com
LL Li, ZS Lu, Y Hu, H Shen - Advanced Materials Research, 2012 - Trans Tech Publ
… And EryKR1 domains could also catalyze reduction of (2R,S)-2-methyl- 3-oxopentanoic acid N-acetylcysteamine thioester with complete stereoselectivity and stereospecificity …
Number of citations: 1 www.scientific.net

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